molecular formula C13H14N2O B186610 (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 154237-17-9

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Cat. No.: B186610
CAS No.: 154237-17-9
M. Wt: 214.26 g/mol
InChI Key: ZJLOYPZGDCNJNB-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2O It features a pyridine ring substituted with a methoxyphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (5-(4-Methoxyphenyl)piperidin-3-yl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylpyridin-3-yl)methanamine: Lacks the methoxy group, resulting in different binding properties.

    (5-(4-Hydroxyphenyl)pyridin-3-yl)methanamine: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.

    (5-(4-Methylphenyl)pyridin-3-yl)methanamine: Features a methyl group, which alters its steric and electronic properties.

Uniqueness

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOYPZGDCNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622289
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-17-9
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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